molecular formula C21H23N3O4S2 B2681634 6-(azepan-1-ylsulfonyl)-2-oxo-N-(thiophen-2-ylmethyl)-1H-quinoline-4-carboxamide CAS No. 687590-26-7

6-(azepan-1-ylsulfonyl)-2-oxo-N-(thiophen-2-ylmethyl)-1H-quinoline-4-carboxamide

Cat. No. B2681634
M. Wt: 445.55
InChI Key: GPECIAQMXIXKQR-UHFFFAOYSA-N
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Description

6-(azepan-1-ylsulfonyl)-2-oxo-N-(thiophen-2-ylmethyl)-1H-quinoline-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of quinoline-based compounds, which have been widely studied for their pharmacological activities.

Mechanism Of Action

The mechanism of action of 6-(azepan-1-ylsulfonyl)-2-oxo-N-(thiophen-2-ylmethyl)-1H-quinoline-4-carboxamide involves the inhibition of specific enzymes by binding to their active sites. This leads to the disruption of key signaling pathways and cellular processes, ultimately leading to the suppression of tumor growth and other disease-related effects.

Biochemical And Physiological Effects

The biochemical and physiological effects of 6-(azepan-1-ylsulfonyl)-2-oxo-N-(thiophen-2-ylmethyl)-1H-quinoline-4-carboxamide have been extensively studied in vitro and in vivo. Research studies have shown that this compound exhibits potent antiproliferative activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, it has been shown to induce apoptosis and cell cycle arrest in cancer cells, while exhibiting minimal toxicity towards normal cells.

Advantages And Limitations For Lab Experiments

The advantages of using 6-(azepan-1-ylsulfonyl)-2-oxo-N-(thiophen-2-ylmethyl)-1H-quinoline-4-carboxamide in lab experiments include its potent inhibitory activity against specific enzymes, which makes it a valuable tool for studying their biological functions. Additionally, its selective toxicity towards cancer cells makes it a potential candidate for drug discovery and development. However, its limitations include its complex synthesis process and limited availability, which can make it challenging to use in large-scale experiments.

Future Directions

For the research on 6-(azepan-1-ylsulfonyl)-2-oxo-N-(thiophen-2-ylmethyl)-1H-quinoline-4-carboxamide include the development of more efficient synthesis methods to increase its availability for large-scale experiments. Additionally, further studies are needed to explore its potential applications in drug discovery and development, particularly for the treatment of cancer and other diseases where specific enzymes play a critical role. Finally, more research is needed to understand its mechanism of action and optimize its pharmacological properties for clinical use.

Synthesis Methods

The synthesis of 6-(azepan-1-ylsulfonyl)-2-oxo-N-(thiophen-2-ylmethyl)-1H-quinoline-4-carboxamide involves a multi-step process that includes the reaction of 2-chloro-3-formyl quinoline with thiophene-2-carboxylic acid followed by a series of chemical transformations, including sulfonylation and amidation. The final product is obtained after purification by column chromatography.

Scientific Research Applications

Research studies have shown that 6-(azepan-1-ylsulfonyl)-2-oxo-N-(thiophen-2-ylmethyl)-1H-quinoline-4-carboxamide exhibits potent inhibitory activity against a variety of enzymes, including kinases and proteases. This makes it a potential candidate for drug discovery and development, particularly for the treatment of cancer and other diseases where these enzymes play a critical role.

properties

IUPAC Name

6-(azepan-1-ylsulfonyl)-2-oxo-N-(thiophen-2-ylmethyl)-1H-quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S2/c25-20-13-18(21(26)22-14-15-6-5-11-29-15)17-12-16(7-8-19(17)23-20)30(27,28)24-9-3-1-2-4-10-24/h5-8,11-13H,1-4,9-10,14H2,(H,22,26)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPECIAQMXIXKQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)NC(=O)C=C3C(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(azepan-1-ylsulfonyl)-2-oxo-N-(thiophen-2-ylmethyl)-1H-quinoline-4-carboxamide

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